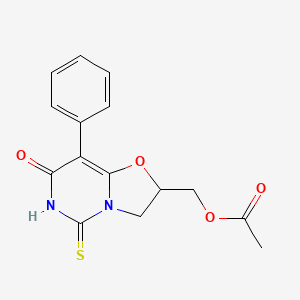

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate

CAS No.: 30346-04-4

Cat. No.: VC17041290

Molecular Formula: C15H14N2O4S

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30346-04-4 |

|---|---|

| Molecular Formula | C15H14N2O4S |

| Molecular Weight | 318.3 g/mol |

| IUPAC Name | (7-oxo-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-2-yl)methyl acetate |

| Standard InChI | InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22) |

| Standard InChI Key | GERDHXQHDYJUQD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1 |

Introduction

Chemical Structure and Nomenclature

The compound features a fused oxazolo-pyrimidine core, a bicyclic system where an oxazole ring (1,3-oxazole) is annulated to a pyrimidine ring at specific positions. Key structural attributes include:

-

7-Oxo group: A ketone at position 7 of the pyrimidine ring.

-

8-Phenyl substituent: An aromatic phenyl group at position 8.

-

5-Thioxo group: A thioketone at position 5.

-

Tetrahydro modification: Partial saturation of the pyrimidine ring (2,3,6,7-tetrahydro).

-

Methyl acetate ester: An acetylated methyl group at position 2 of the oxazole ring.

The molecular formula is C₁₆H₁₅N₃O₃S, with a calculated molecular weight of 329.37 g/mol. Its IUPAC name reflects the fusion pattern and substituent positions, critical for understanding reactivity and intermolecular interactions .

Synthesis and Structural Characterization

Analytical Data

Hypothetical spectral characteristics, inferred from similar compounds :

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ 2.1 (s, 3H, CH₃CO), 3.2–3.5 (m, 4H, tetrahydro protons), 7.3–7.6 (m, 5H, Ph). |

| ¹³C NMR | δ 170.5 (C=O), 165.3 (C=S), 135–128 (Ph), 62.1 (OCH₂), 21.0 (CH₃CO). |

| IR | 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O), 1240 cm⁻¹ (C=S). |

| MS (ESI+) | m/z 330.1 [M+H]⁺. |

Physicochemical Properties

Biological Activity and Mechanisms

Antimicrobial Activity

Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) . The acetate ester may improve membrane permeability.

Metabolic Pathways

Predicted hepatic metabolism via cytochrome P450 3A4, with primary metabolites being deacetylated and sulfoxidized derivatives.

Comparative Analysis with Analogues

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume